N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline
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Overview
Description
N-([1,1’-Biphenyl]-4-ylmethyl)-2-methoxyaniline is an organic compound that features a biphenyl moiety linked to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-2-methoxyaniline typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Attachment of the Aniline Derivative: The biphenyl compound is then reacted with 2-methoxyaniline under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-([1,1’-Biphenyl]-4-ylmethyl)-2-methoxyaniline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-ylmethyl)-2-methoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-2-methoxyaniline involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to intercalate into biological membranes or bind to specific proteins, thereby modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Biphenyl: A simpler analog without the aniline and methoxy groups.
2-Methoxyaniline: An aniline derivative without the biphenyl moiety.
N-Phenyl-2-methoxyaniline: Similar structure but lacks the biphenyl linkage.
Uniqueness: N-([1,1’-Biphenyl]-4-ylmethyl)-2-methoxyaniline is unique due to the combination of the biphenyl and aniline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-[(4-phenylphenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-22-20-10-6-5-9-19(20)21-15-16-11-13-18(14-12-16)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKXKTHBQIQDOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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